![molecular formula C20H19F3N2O3S B3010347 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide CAS No. 865161-87-1](/img/structure/B3010347.png)
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide
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Description
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H19F3N2O3S and its molecular weight is 424.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Benzothiazole derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For example, derivatives have been investigated for their COX-1/COX-2 inhibition, showcasing potential as anti-inflammatory and analgesic agents with significant activity indices. Such compounds exhibit promising inhibitory activities and low cytotoxicity, highlighting their therapeutic potential (Abu‐Hashem et al., 2020). Moreover, the antimicrobial efficacy of benzamide derivatives against a range of bacterial and fungal strains further exemplifies their utility in developing new therapeutic agents (Priya et al., 2006).
Material Science and Chemistry
Benzothiazole derivatives have also found significant applications in materials science, particularly in the development of corrosion inhibitors, electroluminescent devices, and fluorescent dyes. For instance, specific benzothiazole compounds have demonstrated high efficacy as corrosion inhibitors for carbon steel, offering potential for industrial applications in protecting metal surfaces (Hu et al., 2016). Additionally, the synthesis of Zn(II)-chelated complexes based on benzothiazole derivatives has been explored for white-light emission in electroluminescent devices, showcasing their potential in OLED technology (Roh et al., 2009).
Catalysis
In the realm of catalysis, benzothiazole compounds have been utilized for their catalytic properties, such as in the oxidation of alcohols and hydrocarbons. Encapsulating a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been reported to act as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating the versatility of benzothiazole derivatives in catalytic applications (Ghorbanloo & Alamooti, 2017).
Advanced Functional Materials
Furthermore, benzothiazole derivatives have been studied for their use in advanced functional materials, including as components of supramolecular gelators and as building blocks in the synthesis of color-tunable fluorophores. These compounds have shown to form stable gels with specific solvents and display promising fluorescence properties, opening new avenues for their application in sensing, imaging, and light-emitting devices (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S/c1-3-28-15-7-8-16-17(12-15)29-19(25(16)9-10-27-2)24-18(26)13-5-4-6-14(11-13)20(21,22)23/h4-8,11-12H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSWFTUDKZYEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)C(F)(F)F)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide |
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